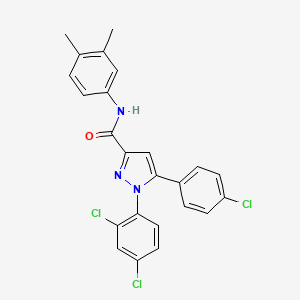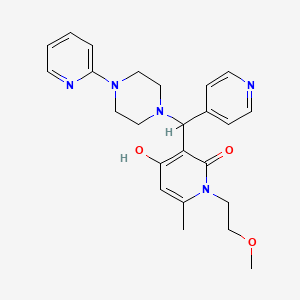
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is an intriguing chemical compound with a unique structure This compound contains a pyrazole ring, a hydroxyethyl group, and a sulfonamide group, making it versatile and functional
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic synthesis. The synthetic routes often start with the preparation of key intermediates:
Synthesis of 4-(methylthio)phenylacetic acid: This intermediate can be prepared through the oxidation of 4-(methylthio)toluene using potassium permanganate under reflux conditions.
Formation of 1-methyl-1H-pyrazole-4-sulfonamide: This involves the reaction of 4-sulfamoyl-1H-pyrazole with methyl iodide in the presence of a base like sodium hydroxide to introduce the methyl group.
These intermediates are then coupled through an esterification reaction, followed by reduction and hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthetic methods while optimizing the reaction conditions for higher yields and purity. Continuous flow reactors and process intensification techniques are commonly employed to achieve efficient and economical large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes a variety of chemical reactions:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as sodium methoxide.
Major Products Formed
Major products formed from these reactions depend on the specific reaction conditions:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable building block in organic synthesis.
Biology
Biologically, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has shown potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various enzymes, inhibiting their activity and thus providing a basis for drug design and development.
Medicine
In medicine, this compound's enzyme-inhibiting properties are being explored for therapeutic applications, including the treatment of inflammatory diseases and cancer. Its ability to modulate enzyme activity presents opportunities for developing new pharmaceuticals.
Industry
Industrially, the compound is used as an additive in the formulation of specialty chemicals, including dyes and polymers. Its unique properties enhance the performance and stability of these products.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets, primarily enzymes. The sulfonamide group mimics the structure of enzyme substrates, allowing the compound to bind to the active site of the enzyme and inhibit its activity. This inhibition disrupts the enzyme's normal function, leading to various biological effects. The hydroxyethyl group and the pyrazole ring contribute to the compound's binding affinity and specificity for different enzymes.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique structural features and functional groups. Similar compounds include:
N-(2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide: Lacks the 4-(methylthio)phenyl group, leading to different reactivity and enzyme interaction.
4-(methylthio)phenylacetic acid derivatives: These compounds do not contain the pyrazole ring, resulting in different chemical and biological properties.
This compound's combination of a hydroxyethyl group, a methylthio group, and a sulfonamide group contributes to its distinctiveness, allowing it to exhibit unique reactivity and biological activity compared to other similar compounds.
There you go! All the details wrapped into one article. Anything else you'd like to deep dive into? No questions, I promise.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-16-9-12(7-14-16)21(18,19)15-8-13(17)10-3-5-11(20-2)6-4-10/h3-7,9,13,15,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCQIYWFTFXCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(2-(4-Ethoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2793361.png)


![6-tert-butyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B2793366.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenyl)acetamide](/img/structure/B2793368.png)
![N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2793370.png)
![2-ethoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2793372.png)
![{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2793373.png)

![1-(adamantan-1-yl)-3-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B2793375.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2793379.png)

![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(furan-2-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2793381.png)
